molecular formula C32H56N8O11 B12562262 L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine CAS No. 193140-66-8

L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine

Katalognummer: B12562262
CAS-Nummer: 193140-66-8
Molekulargewicht: 728.8 g/mol
InChI-Schlüssel: SZCCLXFDWQPSTD-ANXAPMGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: is a synthetic peptide composed of eight amino acids Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine and leucine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can lead to the formation of hydroxythreonine.

Wissenschaftliche Forschungsanwendungen

L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Molecular Biology: Utilized in studies of enzyme-substrate interactions and signal transduction pathways.

    Industry: Employed in the development of peptide-based materials and nanotechnology.

Wirkmechanismus

The mechanism of action of L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting an enzyme or activating a receptor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: is unique due to its specific sequence and the presence of multiple threonine residues, which can influence its structural and functional properties. This peptide’s unique sequence allows it to interact with specific molecular targets, making it valuable for targeted research applications.

Eigenschaften

CAS-Nummer

193140-66-8

Molekularformel

C32H56N8O11

Molekulargewicht

728.8 g/mol

IUPAC-Name

(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C32H56N8O11/c1-8-15(4)24(29(47)35-16(5)32(50)51)38-30(48)25(18(7)42)39-27(45)21-10-9-11-40(21)31(49)20(13-22(33)43)37-26(44)19(12-14(2)3)36-28(46)23(34)17(6)41/h14-21,23-25,41-42H,8-13,34H2,1-7H3,(H2,33,43)(H,35,47)(H,36,46)(H,37,44)(H,38,48)(H,39,45)(H,50,51)/t15-,16-,17+,18+,19-,20-,21-,23-,24-,25-/m0/s1

InChI-Schlüssel

SZCCLXFDWQPSTD-ANXAPMGHSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.